

# HPG1860: A Potent and Selective Farnesoid X Receptor (FXR) Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

**HPG1860** is a novel, non-bile acid, potent, and selective full agonist of the farnesoid X receptor (FXR), a ligand-activated nuclear receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Preclinical and clinical studies have demonstrated **HPG1860**'s potential as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and other cholestatic liver diseases.[1][6] This technical guide provides a comprehensive overview of **HPG1860**'s FXR agonist activity, including its in vitro potency, in vivo efficacy, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the pharmacology of **HPG1860** and the broader field of FXR agonism.

## Introduction to Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR), also known as the bile acid receptor, is a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. As a key regulator of bile acid homeostasis, FXR activation by endogenous bile acids or synthetic agonists initiates a signaling cascade that controls the expression of numerous genes involved in various metabolic processes.[5][7][8] FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.[2]



The activation of FXR leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] Furthermore, FXR activation stimulates the expression of the bile salt export pump (BSEP), facilitating the efflux of bile acids from hepatocytes. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19; FGF15 in rodents), which signals to the liver to suppress bile acid synthesis.[2][8] Through these mechanisms, FXR plays a crucial role in preventing the accumulation of cytotoxic levels of bile acids and maintaining metabolic homeostasis.

Given its central role in metabolism and its protective effects in the liver, FXR has emerged as a promising therapeutic target for a range of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).

## **HPG1860**: In Vitro Agonist Activity

**HPG1860** has been characterized as a potent and selective full agonist of FXR. In vitro studies have quantified its agonist activity, demonstrating its high affinity and efficacy for the receptor.

**Ouantitative Data** 

| Parameter | Value    | Assay             | Reference |
|-----------|----------|-------------------|-----------|
| EC50      | 0.005 μΜ | FXR TR-FRET Assay | [6]       |

Table 1: In Vitro Agonist Activity of **HPG1860** 

## **Experimental Protocol: FXR TR-FRET Assay**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to assess the binding of a ligand to a nuclear receptor and the subsequent recruitment of coactivators.

Objective: To determine the in vitro potency (EC50) of **HPG1860** as an FXR agonist.

Principle: This homogeneous assay measures the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. The FXR-LBD is typically tagged with a donor fluorophore (e.g., Terbium cryptate), and the coactivator peptide (e.g., a fragment of SRC-1) is



tagged with an acceptor fluorophore (e.g., d2). Upon agonist binding to FXR, a conformational change occurs, promoting the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The resulting FRET signal is proportional to the extent of agonist binding and coactivator recruitment.

#### Materials:

- GST-tagged human FXR-LBD
- Biotinylated SRC-1 coactivator peptide
- Terbium cryptate-labeled anti-GST antibody (donor)
- Streptavidin-d2 (acceptor)
- HPG1860 (test compound)
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates

#### Procedure:

- Prepare a serial dilution of HPG1860 in assay buffer.
- In a 384-well plate, add the GST-tagged FXR-LBD, biotinylated SRC-1 peptide, and the various concentrations of **HPG1860**.
- Add the Terbium cryptate-labeled anti-GST antibody and Streptavidin-d2 to the wells.
- Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
- Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Calculate the TR-FRET ratio (acceptor signal / donor signal) for each well.



 Plot the TR-FRET ratio against the logarithm of the HPG1860 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## **HPG1860**: In Vivo Efficacy in NASH Models

The therapeutic potential of **HPG1860** has been evaluated in preclinical models of non-alcoholic steatohepatitis (NASH). These studies have demonstrated its ability to improve key pathological features of the disease.

**Ouantitative Data** 

| Animal Model                                             | Treatment | Dosage                | Key Findings                                                                                                                                                                                                                                                        | Reference |
|----------------------------------------------------------|-----------|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| High-fat diet and<br>CCl4-induced<br>NASH mouse<br>model | HPG1860   | 1, 3, and 10<br>mg/kg | Substantial decrease in ALT and AST levels. Statistically significant improvement in NAFLD Activity Score (NAS). Dose-dependent reduction in steatosis, with complete clearance at 10 mg/kg. Alleviation of liver inflammation and modest amelioration of fibrosis. | [6]       |

Table 2: In Vivo Efficacy of **HPG1860** in a NASH Mouse Model



# Experimental Protocol: High-Fat Diet and CCl4-Induced NASH Mouse Model

This model is designed to recapitulate the key histological features of human NASH, including steatosis, inflammation, and fibrosis.

Objective: To evaluate the in vivo efficacy of **HPG1860** in a rodent model of NASH.

Animals: Male C57BL/6J mice, 8-10 weeks old.

#### Materials:

- High-fat diet (HFD; e.g., 60% kcal from fat)
- Carbon tetrachloride (CCl4), diluted in corn oil
- HPG1860, formulated for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)

#### Procedure:

- Induction of NASH:
  - Acclimatize mice for one week with standard chow and water ad libitum.
  - Feed the mice an HFD for a period of 6-8 weeks to induce steatosis.
  - Concurrently, administer intraperitoneal injections of CCl4 (e.g., 0.2 mL/kg) twice a week to induce inflammation and fibrosis.

### Treatment:

- After the induction period, randomize the mice into treatment groups (vehicle control and different doses of HPG1860).
- Administer HPG1860 or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).



### • Endpoint Analysis:

- At the end of the treatment period, collect blood samples for measurement of serum ALT and AST levels.
- Euthanize the mice and harvest the livers.
- Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for NAS evaluation and Sirius Red staining for fibrosis assessment).
- Snap-freeze another portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for FXR target genes).

## **HPG1860** and FXR Target Gene Regulation

The mechanism of action of **HPG1860** involves the activation of FXR and the subsequent regulation of its downstream target genes.

# Experimental Protocol: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

qPCR is a sensitive and quantitative method to measure changes in gene expression in response to a pharmacological intervention.

Objective: To determine the effect of **HPG1860** on the expression of FXR target genes in liver tissue.

Principle: This technique involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), followed by the amplification of specific cDNA targets using a real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

#### Materials:

Frozen liver tissue samples



- RNA extraction kit
- Reverse transcription kit
- SYBR Green qPCR master mix
- Primers specific for FXR target genes (e.g., SHP, BSEP, FGF15) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

#### Procedure:

- RNA Extraction: Extract total RNA from the frozen liver tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Prepare a reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and housekeeping genes.
  - Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
  - Determine the Ct values for each gene in each sample.
  - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
  - $\circ$  Calculate the relative change in gene expression between the **HPG1860**-treated and vehicle-treated groups using the  $\Delta\Delta$ Ct method.



# Visualizing the Core Mechanisms FXR Signaling Pathway



Click to download full resolution via product page

Caption: FXR Signaling Pathway Activated by HPG1860.

## **Experimental Workflow for FXR Agonist Evaluation**





Click to download full resolution via product page

Caption: Experimental Workflow for Evaluating an FXR Agonist.



## Conclusion

**HPG1860** is a potent, selective, non-bile acid full FXR agonist with demonstrated efficacy in preclinical models of NASH. Its ability to robustly activate FXR and modulate the expression of key target genes underscores its therapeutic potential for metabolic and cholestatic liver diseases. The data and experimental protocols summarized in this technical guide provide a valuable resource for the scientific community engaged in the research and development of novel FXR-targeted therapies. Further clinical investigation is underway to fully elucidate the safety and efficacy of **HPG1860** in patient populations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. HEPAGENE [hepagene.com]
- 2. FXR signaling in the enterohepatic system PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [HPG1860: A Potent and Selective Farnesoid X Receptor (FXR) Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#hpg1860-farnesoid-x-receptor-agonist-activity]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com